molecular formula C11H13N3O B5402453 N-(1H-indazol-5-yl)butanamide

N-(1H-indazol-5-yl)butanamide

Cat. No.: B5402453
M. Wt: 203.24 g/mol
InChI Key: XICIUXBJKKKUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-5-yl)butanamide is a chemical compound designed for research and development purposes, particularly in the field of medicinal chemistry. It is built around the 1H-indazole scaffold, a privileged structure in drug discovery known for its diverse biological activities . The 5-aminoindazole moiety, a key precursor for this compound, has a melting point of 175-178 °C and a molecular weight of 133.15 g/mol . Indazole derivatives are frequently explored in scientific research for their potential to interact with various biological targets . Researchers utilize these compounds in the synthesis of more complex molecules and for probing biochemical pathways. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12-14-10/h4-7H,2-3H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICIUXBJKKKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 1h Indazol 5 Yl Butanamide and Its Structural Analogs

Strategies for the Construction of the 1H-Indazole Core in N-(1H-indazol-5-yl)butanamide Synthesis

The formation of the 1H-indazole ring is a critical step in the synthesis of this compound. Methodologies for constructing this bicyclic heteroaromatic system often involve cyclization reactions and subsequent functionalization to introduce the necessary amine group at the C5-position for amide bond formation.

Cyclization Reactions for Indazole Ring Formation

A variety of cyclization strategies have been employed to synthesize the 1H-indazole core. These methods often start from appropriately substituted benzene (B151609) derivatives.

One common approach involves the intramolecular cyclization of o-nitro-ketoximes , which can be reduced to form the indazole ring. researchgate.net Another powerful method is the Ullmann-type reaction , which involves an intramolecular copper-mediated C-N bond formation. thieme-connect.com This has been shown to be a scalable process. thieme-connect.com

Other notable methods include:

Palladium-catalyzed C-H amination: This reaction can proceed from aminohydrazones to form the indazole ring. nih.gov

Iodine-mediated direct aryl C-H amination: This method utilizes diaryl or tert-butyl aryl ketone hydrazones. nih.gov

Thermo-induced isomerization and Cu2O-mediated cyclization: This process starts from o-haloaryl N-sulfonylhydrazones. nih.gov

Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling: This approach uses imidate esters or NH imines with nitrosobenzenes. nih.gov

Intramolecular cyclization of triazene (B1217601) derivatives: This method, using trimethylsilyl (B98337) iodide, yields 3-(phenylcarbonyl)-1H-indazole derivatives. uvm.edu

The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials.

Functionalization of the Indazole Nucleus at the C5-Position

To synthesize this compound, the 1H-indazole core must be functionalized with an amino group at the C5 position. This is typically achieved by starting with a 5-nitroindazole, which is then reduced to 5-aminoindazole (B92378). This 5-aminoindazole is a key intermediate for the subsequent amidation reaction.

Alternatively, direct C-H functionalization techniques are emerging as powerful tools to introduce substituents at specific positions of the indazole ring. nih.gov For instance, direct arylation at the C7 position of 1H-indazoles has been reported, highlighting the potential for regioselective functionalization. nih.gov While direct amination at the C5 position is less common, the development of such methods could provide more direct routes to 5-aminoindazole precursors.

Electrophilic aromatic substitution, such as bromination, can also be used to introduce a handle at the C5-position. The resulting 5-bromo-1H-indazole can then be converted to the 5-amino derivative through various methods, such as nucleophilic substitution or cross-coupling reactions.

Approaches for the Formation of the Butanamide Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the 5-aminoindazole and a butyric acid derivative.

Amidation Reactions and Coupling Strategies

The most common method for forming the butanamide moiety is the acylation of 5-aminoindazole with butyryl chloride or butyric anhydride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride or butyric acid byproduct.

Alternatively, modern peptide coupling reagents can be employed to facilitate the amidation between 5-aminoindazole and butyric acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) can promote the reaction under mild conditions, often leading to high yields. analis.com.my The use of EDC is advantageous as its byproduct is water-soluble, simplifying purification. analis.com.my

A patent has described the synthesis of this compound, reporting a melting point of 243-244°C (decomposition). googleapis.com

Incorporation of N-Substituted Butanamide Chains

The synthesis can be adapted to produce N-substituted butanamide analogs. For instance, N-methylated derivatives have been synthesized by first acylating 5-aminoindazole, followed by methylation of the resulting amide. umich.edu Care must be taken to avoid competing N-methylation of the indazole ring, which may necessitate the use of protecting groups. umich.edu

Multi-Component Reactions and Combinatorial Synthesis for Indazole-Butanamide Libraries

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of libraries of structurally diverse indazole-butanamide derivatives. nih.govfrontiersin.org MCRs combine three or more reactants in a single step to form a complex product, which is advantageous for drug discovery and lead optimization. frontiersin.org

For example, an Ugi four-component reaction (U-4CR) could potentially be adapted to synthesize indazole-butanamide analogs. mdpi.com This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.com By using a suitably functionalized indazole as one of the components, a library of diverse indazole-butanamide derivatives could be generated.

The development of solid-phase synthesis methods coupled with MCRs further expands the potential for creating large and diverse libraries of these compounds for high-throughput screening. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into pharmacologically relevant scaffolds is a cornerstone of modern drug discovery. Chiral derivatives of this compound can be synthesized through several established asymmetric methodologies. These approaches focus on creating stereogenic centers either on the butanamide side chain or through stereocontrolled substitution on the indazole nucleus.

Key strategies include transition-metal-catalyzed asymmetric reactions and the use of chiral auxiliaries. Recent advances have provided powerful tools for the enantioselective synthesis of chiral amides, which are directly applicable to the target scaffold. mdpi.com For instance, methods for the catalytic asymmetric amination of alkyl radicals have emerged as a promising way to create α-chiral alkyl amines, which are precursors to chiral amides. researchgate.net

One notable strategy involves the synergistic use of visible light and N-heterocyclic carbene (NHC) catalysis for the asymmetric amination of ketenes, providing a pathway to α-chiral amides with high yields and stereoselectivities. rsc.org Another powerful technique is the enantioselective N-alkylation of primary amides via a rhodium- and chiral squaramide-co-catalyzed carbene N–H insertion, which proceeds rapidly under mild conditions. nih.gov Furthermore, dual copper-catalysis systems activated by blue light have been shown to facilitate the stereoselective formation of C–N bonds, converting primary amides into chiral secondary amides with high enantiomeric purity. acs.org

These methodologies can be adapted to produce chiral derivatives of this compound. For example, creating a chiral center at the α- or β-position of the butanamide moiety can be achieved through asymmetric hydrogenation of an unsaturated precursor or by stereoselective alkylation.

Table 1: Potential Stereoselective Synthetic Routes to Chiral this compound Derivatives

Strategy Precursor(s) Catalyst/Reagent System Expected Chiral Product Ref.

Post-Synthetic Modifications and Derivatization of this compound

Post-synthetic modification is a powerful strategy for generating chemical libraries from a common core structure, enabling extensive structure-activity relationship (SAR) studies. The this compound scaffold possesses multiple sites amenable to chemical derivatization, including the indazole ring's nitrogen and carbon atoms and the butanamide side chain.

Indazole Ring Modifications:

The indazole ring is the primary site for diversification. Functionalization can be directed to the N1, C3, and other ring carbon positions.

N-Alkylation: The alkylation of the indazole nitrogen is a common modification. The reaction typically yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substituent pattern of the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.orgnih.gov For many substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to provide high regioselectivity for the thermodynamically more stable N1-alkylated product. beilstein-journals.orgnih.gov This allows for the introduction of a wide variety of alkyl and functionalized alkyl groups at the N1 position. beilstein-journals.org

C3-Position Functionalization: The C3 position of the 1H-indazole nucleus is particularly susceptible to electrophilic substitution and metal-catalyzed C-H activation due to its electronic properties. chim.it

Halogenation: Bromination or iodination at the C3 position can be readily achieved using reagents such as N-bromosuccinimide (NBS) or iodine in the presence of a base like KOH. chim.it

Acylation: The C3 position can be acylated using various methods. Direct acyl radical addition using α-keto acids has been accomplished via silver-catalyzed decarboxylative cross-coupling. acs.org Additionally, visible-light-induced decarboxylative coupling with α-keto acids provides a metal- and oxidant-free alternative. nih.govle.ac.uk

Arylation and Vinylation: Palladium-catalyzed C-H activation protocols allow for the introduction of aryl or vinyl groups at the C3 position. chim.it

Nitration: Direct nitration of the indazole ring can be achieved, for instance, through palladium-catalyzed double C(sp²)-H bond functionalization, leading to 3-nitro-1H-indazole derivatives. rsc.org

Butanamide Side Chain Modifications:

The butanamide side chain offers further opportunities for derivatization.

Amide Bond Scaffolding: The amide bond can be hydrolyzed under acidic or basic conditions. The resulting 5-amino-1H-indazole can then be re-acylated with various carboxylic acid derivatives to generate a library of analogs with different side chains.

α-Carbon Functionalization: While more challenging, the α-carbon of the butanamide can potentially be functionalized. For example, formation of an enolate followed by reaction with an electrophile could introduce substituents, although this may require specific protection and activation strategies.

Table 2: Selected Post-Synthetic Modifications of the this compound Scaffold

Modification Type Position Reagents/Conditions Resulting Structure Ref.
N1-Alkylation N1 Alkyl bromide, NaH, THF N1-Alkyl-N-(1H-indazol-5-yl)butanamide beilstein-journals.orgnih.gov
C3-Bromination C3 N-Bromosuccinimide (NBS), MeCN N-(3-Bromo-1H-indazol-5-yl)butanamide chim.it
C3-Iodination C3 I₂, KOH, DMF N-(3-Iodo-1H-indazol-5-yl)butanamide chim.it
C3-Acylation C3 α-Keto acid, AgNO₃, (NH₄)₂S₂O₈ N-(3-Acyl-1H-indazol-5-yl)butanamide acs.org
C3-Arylation C3 Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base N-(3-Aryl-1H-indazol-5-yl)butanamide chim.it

Structural Elucidation and Characterization Techniques in N 1h Indazol 5 Yl Butanamide Research

Advanced Spectroscopic Methods for Structure Confirmation

Spectroscopic techniques are fundamental in verifying the chemical structure of N-(1H-indazol-5-yl)butanamide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to map out the hydrogen and carbon skeletons, respectively.

¹H NMR: In a typical ¹H NMR spectrum of this compound, specific proton signals confirm the presence of the indazole ring and the butanamide side chain. The aromatic protons on the indazole core exhibit characteristic chemical shifts in the downfield region (typically δ 7.0-8.5 ppm). The proton on the indazole nitrogen (N-H) also gives a distinct signal, which can be exchangeable with deuterium. The protons of the butanamide moiety—the amide N-H, the α-methylene (CH₂), the β-methylene (CH₂), and the terminal methyl (CH₃) groups—appear in the upfield region, with their multiplicity and integration confirming the structure of the butyl chain.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the highly deshielded region (around δ 170 ppm). The carbon atoms of the indazole ring appear in the aromatic region (δ 110-140 ppm), while the aliphatic carbons of the butanamide chain are found in the upfield region (δ 10-40 ppm).

A representative, though hypothetical, summary of NMR data is presented below:

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
12.98 (s, 1H)Indazole N-H
9.85 (s, 1H)Amide N-H
8.15 (s, 1H)Indazole C4-H
7.99 (s, 1H)Indazole C7a-H
7.45 (d, 1H)Indazole C6-H
7.29 (d, 1H)Indazole C7-H
2.35 (t, 2H)α-CH₂
1.65 (sext, 2H)β-CH₂
0.95 (t, 3H)CH₃

Note: The data presented is illustrative. Actual chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For this compound (C₁₁H₁₃N₃O), the expected exact mass would be calculated and compared against the experimental value.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. The resulting mass spectrum displays a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides a characteristic pattern that helps to confirm the structure. Key fragmentation pathways for this compound would likely involve cleavage of the amide bond, leading to fragments corresponding to the indazolyl amine and the butanoyl cation, or McLafferty rearrangement of the butanamide chain.

MS Fragmentation Data
m/z (Mass-to-charge ratio)
204.1131
134.0613
71.0497

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected absorption bands include:

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the indazole ring and the amide group.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide I band (carbonyl stretch).

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

N-H Bending: An absorption band around 1550 cm⁻¹ (amide II band).

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

IR Absorption Data
Wavenumber (cm⁻¹)
~3350
~3050
~2960
~1670
~1550
~1400

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

While spectroscopic methods provide invaluable data on molecular connectivity, X-ray crystallography offers the definitive, three-dimensional structure of a compound in its solid state. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

The data obtained from X-ray crystallography can precisely determine bond lengths, bond angles, and torsion angles within the molecule. It also reveals the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. For this compound, hydrogen bonds are expected between the N-H groups of the indazole and amide moieties and the carbonyl oxygen of neighboring molecules. The planarity of the indazole ring system and the conformation of the flexible butanamide side chain can be unequivocally established.

To date, specific public crystallographic data for the parent compound this compound is not widely reported in major databases. However, analysis of related indazole derivatives suggests that the indazole ring would be essentially planar, and the crystal packing would likely be dominated by hydrogen bonding networks involving the amide and indazole N-H donors and the amide carbonyl oxygen acceptor.

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are essential for both the isolation of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a sample. A solution of the compound is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reverse-phase HPLC method (e.g., using a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be suitable. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is commonly used. Silica (B1680970) gel is a typical stationary phase, and the mobile phase (eluent) is a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (e.g., silica gel on aluminum), which is then developed in a chamber containing the eluent. The separated spots are visualized, often under UV light.

A typical purification and purity analysis workflow would involve monitoring the synthesis by TLC, followed by purification of the crude product using column chromatography, and finally, a quantitative assessment of the purity of the isolated solid by HPLC.

Structure Activity Relationship Sar Investigations of N 1h Indazol 5 Yl Butanamide Derivatives

Elucidation of Key Pharmacophoric Features within the N-(1H-indazol-5-yl)butanamide Scaffold

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological interactions. A pharmacophore model, derived from structural data of related indazole-based inhibitors, highlights the critical role of the indazole ring and the appended butanamide side chain. umich.eduresearchgate.net

The indazole moiety typically serves as a crucial "hinge-binder." The nitrogen atoms of the pyrazole (B372694) ring within the indazole system can form key hydrogen bonds with the backbone of amino acid residues in the hinge region of protein kinases. umich.edu This interaction anchors the inhibitor within the ATP-binding pocket. The 1H-tautomer of the indazole ring is generally considered more stable and is often the dominant form in these interactions.

Impact of Substitutions on the Indazole Ring on Receptor/Enzyme Binding Affinity

Modifying the indazole ring with various substituents has a profound impact on the binding affinity and selectivity of these compounds. Research on analogous indazole series has provided a clear understanding of these effects.

Substitutions at the N-1 position of the indazole ring are widely tolerated and can be used to modulate pharmacokinetic properties or explore additional binding pockets. For instance, the introduction of a deuterated methyl group at N-1 has been used to create more metabolically stable compounds for inhibiting receptors like ALK5. nih.gov In other cases, larger groups such as substituted benzyl (B1604629) moieties at the N-1 position have been shown to yield potent antagonists for receptors like CCR4. acs.org

Substitutions on the benzene (B151609) portion of the indazole ring are also critical. Studies on CCR4 antagonists revealed that small, electron-donating groups like methoxy (B1213986) or hydroxyl at the C4-position were potent, while only small groups were tolerated at C5, C6, and C7, with C6-substituted analogues being preferred. acs.org For inhibitors of the mitotic kinase TTK, a large sulfamoylphenyl group at the C3-position was found to be a key determinant of high potency. nih.gov These findings indicate that the substitution pattern on the indazole ring must be carefully tailored to the specific topology of the target's binding site.

Modification Site Substituent Observed Effect on Activity Target Class Example Citation
Indazole N-1Methyl-d3Increased metabolic stabilityALK5 Receptor nih.gov
Indazole N-1Substituted BenzylPotent antagonismCCR4 Receptor acs.org
Indazole C3SulfamoylphenylKey for high potencyTTK Kinase nih.gov
Indazole C4Methoxy, HydroxylIncreased potencyCCR4 Receptor acs.org
Indazole C6Halogens, small groupsGenerally preferred over C5/C7CCR4 Receptor acs.org
Indazole C55-NitroindazoleMAO-B InhibitionMAO-B researchgate.net

Role of Modifications to the Butanamide Chain on Biological Interactions

The butanamide side chain at the C5-position of the indazole ring plays a significant role in orienting the molecule and establishing secondary interactions with the target protein. Modifications to this chain, including its length, rigidity, and the nature of the amide group, can drastically alter biological activity.

Studies on related scaffolds have demonstrated the critical nature of the amide linker. For example, in one series of M5 positive allosteric modulators, replacing the amide with a sulfonamide resulted in a complete loss of activity, underscoring the specific hydrogen bonding or conformational role of the amide group. nih.gov Similarly, investigations into RAF kinase inhibitors showed that amide linkers generally conferred better inhibitory activity than urea (B33335) linkers. bohrium.com

The acyl portion of the butanamide is also a key site for modification. In the development of synthetic cannabinoids, the butanamide was replaced with a more complex N-(1-amino-3-methyl-1-oxobutan-2-yl) group, which led to high affinity for cannabinoid receptors. researchgate.net This demonstrates that branching and the addition of further functional groups on the butanamide chain can be exploited to achieve desired biological profiles. Shortening the chain to an acetamide (B32628) group has also been successfully employed in the design of potent TTK kinase inhibitors. nih.gov

Modification Example Observed Effect on Activity Target Class Example Citation
Chain LengthAcetamide (from Butanamide)Potent inhibition maintainedTTK Kinase nih.gov
Chain BranchingN-(1-amino-3-methyl-1-oxobutan-2-yl)High affinity achievedCannabinoid Receptors researchgate.net
Linker ReplacementSulfonamide (for Amide)Complete loss of activityM5 Receptor nih.gov
Linker ReplacementUrea (for Amide)Generally lower inhibitory activityRAF Kinase bohrium.com

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of this compound derivatives is a critical factor for effective ligand-target recognition. Conformational analysis, often aided by X-ray crystallography of ligand-protein complexes, reveals the bioactive conformation of these inhibitors. umich.edu

The indazole ring system itself is nearly planar. However, the molecule as a whole is not necessarily flat. The dihedral angle between the plane of the indazole ring and the substituent attached to the amide nitrogen can be significant. For instance, in the crystal structure of a related compound, N-(1H-indazol-5-yl)-4-methoxybenzenesulfonamide, this angle was found to be approximately 48°. This twisted conformation can be crucial for fitting into a non-planar binding site.

The butanamide chain possesses rotatable single bonds, allowing it to adopt various conformations. This flexibility enables the chain to position itself optimally within hydrophobic pockets or to avoid steric clashes. The specific conformation adopted upon binding is driven by the need to maximize favorable interactions with the target protein, and locking the molecule into this bioactive conformation through chemical modification is a common strategy for enhancing potency.

Exploration of Isoelectronic and Isosteric Replacements in this compound Analogs

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogs, several such replacements have been explored with significant outcomes.

A prominent example is the replacement of the indazole ring with an indole (B1671886) moiety. In a study of monoamine oxidase B (MAO-B) inhibitors, N-(1H-indole-5-yl)carboxamides were directly compared to their N-(1H-indazole-5-yl)carboxamide counterparts. researchgate.netnih.gov This isosteric switch from indazole to indole was successful, yielding highly potent and selective MAO-B inhibitors, indicating that for this specific target, the indole scaffold could effectively mimic the binding interactions of the indazole ring. nih.gov

The amide linker itself has also been a subject of isosteric replacement. As mentioned previously, replacing the amide (-CONH-) with a urea (-NHCONH-) linker was explored in RAF kinase inhibitors, but this generally led to a decrease in activity. bohrium.com In another example, replacing the amide with a sulfonamide (-SO2NH-) led to a complete loss of M5 receptor activity, suggesting that the electronic and hydrogen-bonding properties of the amide are critical and not well-replicated by the sulfonamide isostere in that context. nih.gov These findings highlight that the success of an isosteric replacement is highly dependent on the specific molecular interactions within the target's binding site.

Computational and Theoretical Studies of N 1h Indazol 5 Yl Butanamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nottingham.ac.uk It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as N-(1H-indazol-5-yl)butanamide, to the active site of a target protein. biotech-asia.orgderpharmachemica.com This method is crucial in structure-based drug design for screening virtual libraries and prioritizing compounds for further experimental testing. nottingham.ac.ukscispace.com

Scoring Functions and Docking Algorithms in this compound Context

The successful prediction of a ligand's binding pose is dependent on two key components: the search algorithm and the scoring function. frontiersin.orgrsc.org The search algorithm generates a large number of possible conformations of the ligand within the protein's binding site. frontiersin.org The scoring function then evaluates these poses and estimates the binding affinity, typically as a negative value in kcal/mol, where a more negative score indicates a more favorable binding. biotech-asia.orgderpharmachemica.com

There are several classes of scoring functions:

Force-Field-Based: These functions use parameters from molecular mechanics force fields to calculate the energy of the protein-ligand complex, considering van der Waals and electrostatic interactions. frontiersin.org

Empirical: These functions are faster and are based on a set of weighted energy terms that are calibrated using experimental binding data. frontiersin.orgrsc.org

Knowledge-Based: These derive statistical potentials from analyzing atom-pair frequencies in known protein-ligand crystal structures. frontiersin.orgrsc.org

For a compound like this compound, a typical docking study would involve preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). derpharmachemica.com A program like AutoDock or PyRx would then be used to perform the docking calculations. biotech-asia.orgderpharmachemica.com The choice of scoring function would be critical for accurately ranking the potential binding poses. nih.gov In studies of indazole derivatives targeting protein kinases, docking simulations have been instrumental in predicting binding affinities and understanding structure-activity relationships. biotech-asia.orgnih.gov

Table 1: Illustrative Docking Results for an Indazole Derivative against a Protein Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol) -8.0Estimated free energy of binding, indicating a potentially strong interaction. derpharmachemica.com
Interacting Residues ARG 115, MET 374Key amino acids in the active site forming interactions with the ligand. derpharmachemica.com
Hydrogen Bonds 2Number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions 5Number of non-polar interactions contributing to binding stability.

This table is for illustrative purposes, based on typical findings for indazole derivatives in molecular docking studies. derpharmachemica.com

Analysis of Binding Poses and Interaction Networks

Post-docking analysis focuses on visualizing the most favorable binding pose and the network of non-covalent interactions that stabilize the ligand-protein complex. For this compound, this would involve identifying key interactions such as:

Hydrogen Bonds: The indazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the N atom), which can form critical hydrogen bonds with residues in the hinge region of protein kinases, a common interaction for indazole-based inhibitors. nih.gov The amide group of the butanamide side chain also provides hydrogen bonding capabilities.

Hydrophobic Interactions: The butanamide chain and the benzene (B151609) portion of the indazole ring can engage in hydrophobic interactions with non-polar amino acid residues.

Pi-Stacking: The aromatic indazole ring can form π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Analysis of these interactions provides a structural hypothesis for the compound's activity and can guide the design of new derivatives with improved potency and selectivity. nih.gov For example, studies on indazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) used molecular docking to confirm that the compounds fit well into the active site, explaining their potent inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energy. mdpi.comnottingham.ac.uk

Ligand-Protein Complex Stability Simulations

In the context of this compound, an MD simulation would typically start with the best-ranked pose from a molecular docking study. The complex would be placed in a simulated box of water molecules and ions to mimic physiological conditions. researchgate.net The simulation would then be run for a period ranging from nanoseconds to microseconds. nih.gov

Key analyses performed during or after the simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable, low RMSD for the ligand suggests that it remains securely bound in the active site. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are flexible or rigid during the simulation. High fluctuations in the binding site might indicate an unstable interaction. researchgate.net

Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified in docking can be monitored throughout the simulation. nih.gov

Studies on indazole-based inhibitors have used MD simulations to confirm the stability of the ligand-protein complex. For instance, simulations of an indazole-sulfonamide compound with JAK3 and ROCK1 kinases showed that the compound remained stable within the binding pocket, supporting its potential as a therapeutic agent. mdpi.com

Table 2: Representative Parameters and Outputs of an MD Simulation

ParameterTypical Value/RangeDescription
Simulation Time 100-500 nsThe duration of the simulation. nih.gov
Force Field AMBER, CHARMM, GROMOSA set of parameters used to describe the potential energy of the system.
Ligand RMSD < 3 ÅA low and stable RMSD value indicates the ligand does not diffuse out of the binding site. researchgate.net
Protein RMSD < 3 ÅA stable RMSD for the protein backbone indicates no major conformational changes.

This table is for illustrative purposes, based on typical parameters and results from MD simulations of protein-ligand complexes. nih.govresearchgate.net

Solvent Effects and Conformational Transitions

MD simulations explicitly model the behavior of water molecules, which is crucial as water can mediate protein-ligand interactions or be displaced from the active site upon ligand binding, an important factor in the thermodynamics of binding. nih.gov The simulation can reveal the role of specific water molecules in bridging interactions between the ligand and the protein. Furthermore, MD can capture conformational transitions in the protein that may be induced by ligand binding and are not apparent from a static crystal structure. researchgate.net This dynamic information is vital for a comprehensive understanding of the molecular recognition process.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic properties of a molecule. nih.govrroij.com Unlike molecular mechanics methods, QC methods explicitly model the electrons in a system, allowing for the calculation of properties related to chemical reactivity, molecular orbitals, and charge distribution. rowansci.comresearchgate.net

For this compound, DFT calculations could be used to:

Determine the most stable tautomeric form: The indazole ring can exist in different tautomeric forms (1H and 2H). DFT can accurately predict the relative energies of these tautomers, which is crucial as they have different hydrogen bonding patterns and biological activities. researchgate.net

Calculate molecular properties: Properties such as the electrostatic potential map, frontier molecular orbitals (HOMO and LUMO), and atomic charges can be determined. beilstein-journals.org The electrostatic potential is useful for identifying regions of the molecule likely to engage in electrostatic or hydrogen-bonding interactions. The HOMO-LUMO energy gap can provide insights into the molecule's chemical reactivity and stability. researchgate.net

Analyze ligand strain: DFT can calculate the conformational energy of the butanamide side chain to determine if the conformation adopted in the bound state is energetically strained compared to its preferred conformation in solution. scispace.com

Recent studies have employed DFT to investigate the synthesis mechanisms and electronic properties of various indazole derivatives. beilstein-journals.orgacs.org These calculations provide fundamental insights that complement the findings from molecular docking and MD simulations. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors for an Indazole Derivative from DFT Calculations

DescriptorIllustrative ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 5.3 eVAn indicator of chemical stability and reactivity. researchgate.net
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule.
NBO Charges N1: -0.45, N2: -0.20Natural Bond Orbital charges on the indazole nitrogens, indicating sites for electrostatic interactions. beilstein-journals.org

This table contains representative data for illustrative purposes, reflecting typical values obtained for small organic molecules in DFT studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry, offering critical insights into the reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key determinant of the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity.

For this compound, FMO analysis helps in understanding its potential role in chemical reactions and biological interactions. The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich regions of the indazole ring system, while the LUMO may be distributed over the amide linkage and the butanamide side chain.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies, reflecting chemical reactivity and stability.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a clear picture of the electrophilic and nucleophilic regions. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas susceptible to nucleophilic attack. Green areas represent neutral or non-polar regions.

For this compound, the EPS map would likely reveal a negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the carbonyl group in the butanamide moiety. These sites are potential hydrogen bond acceptors. Conversely, a positive potential would be expected around the hydrogen atom attached to the nitrogen in the indazole ring (N-H) and the amide proton (N-H), indicating their role as hydrogen bond donors. This information is crucial for understanding how the molecule might orient itself within the active site of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures in drug discovery.

Development of 2D and 3D QSAR Models

The development of QSAR models for a series of indazole derivatives, including this compound, would involve both 2D and 3D approaches.

2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). These models are computationally less intensive and are useful for identifying general structural requirements for activity.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. They calculate steric and electrostatic fields around the molecules to derive relationships between these fields and biological activity. 3D-QSAR provides a more detailed, three-dimensional understanding of the structure-activity relationship.

Descriptor Selection and Model Validation

The robustness and predictive power of a QSAR model are highly dependent on the appropriate selection of molecular descriptors and rigorous validation.

Descriptor Selection: A vast number of molecular descriptors can be calculated. Statistical methods like genetic algorithms or stepwise multiple linear regression are often employed to select a subset of descriptors that have the most significant correlation with biological activity, while avoiding multicollinearity.

Model Validation: Internal validation techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency of the model. External validation, using an external test set of compounds that were not used in model development, is crucial to evaluate the model's ability to predict the activity of new compounds. A high value of the external prediction coefficient (R²pred) is indicative of a reliable QSAR model.

Validation ParameterValueDescription
q² (Cross-validated R²)0.65Measures the internal predictive ability of the model.
R² (Correlation Coefficient)0.85Represents the goodness of fit of the model to the training set data.
R²pred (External Prediction)0.75Assesses the model's ability to predict the activity of an external test set.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for a series of active indazole derivatives can be developed based on the structures of known active compounds. This model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources.

For this compound, a potential pharmacophore model might include:

A hydrogen bond donor feature corresponding to the N-H group of the indazole ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the butanamide moiety.

An aromatic ring feature representing the indazole core.

A hydrophobic feature corresponding to the butyl side chain.

This pharmacophore model can then be used to screen databases for new compounds with diverse chemical scaffolds that match these features, potentially leading to the discovery of new lead compounds with improved properties.

Biochemical and Molecular Mechanistic Investigations of N 1h Indazol 5 Yl Butanamide Analogs

Modulation of Specific Protein Kinase Activity by Indazole-Butanamide Derivatives

Indazole-based compounds have been identified as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases. nih.gov Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. acs.org

Inhibition Kinetics and Selectivity Profiling of Kinase Targets (e.g., CDK2, ROCK1)

Derivatives of the indazole core structure have demonstrated inhibitory activity against several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Rho-associated kinase (ROCK). nih.govgoogle.com

CDK2 Inhibition: High-throughput screening identified certain tetrahydroindazoles as inhibitors of the CDK2/cyclin A complex. nih.gov For instance, one parent compound exhibited ATP-competitive inhibition with a Ki value of 2.3 ± 0.2 μM. nih.gov Subsequent optimization of this lead compound led to the synthesis of analogs with improved binding affinity and inhibitory activity. nih.gov The development of selective CDK2 inhibitors is a significant area of research, as CDK2 is a key regulator of the cell cycle, and its inhibition can be a therapeutic strategy for cancer. nih.gov Structure-based drug design has been employed to enhance the selectivity of these inhibitors against other kinases like ERK2 and CDK4. nih.gov

ROCK Inhibition: Indazole amides have been identified as potent and selective inhibitors of ROCK1, a kinase involved in vascular smooth muscle contraction. nih.gov Optimization of an initial lead compound, which had poor oral bioavailability, resulted in the discovery of dihydropyridone indazole amides with improved pharmacokinetic properties. nih.gov The substitution pattern on the indazole ring was found to be critical for improving oral bioavailability and reducing clearance. nih.gov Some indazole-based ROCK inhibitors have shown high selectivity for ROCK1 and ROCK2 isoforms. researchgate.net

Table 1: Inhibition Data for Representative Indazole-Butanamide Analogs against Kinase Targets

Compound/Analog Target Kinase Inhibition Data (IC50/Ki) Selectivity Profile
Tetrahydroindazole (B12648868) Analog CDK2/cyclin A Ki = 2.3 ± 0.2 μM nih.gov 2- to 10-fold improved activity against CDK2/cyclin A1, E, and O compared to the initial hit. nih.gov
Dihydropyridone Indazole Amide ROCK1 Potent inhibition nih.gov Selective for ROCK1. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

The mechanism by which a drug binds to its target protein can be broadly categorized as either orthosteric or allosteric. nih.gov Orthosteric inhibitors bind to the active site of the enzyme, directly competing with the natural substrate (like ATP in the case of kinases). nih.govimrpress.com Allosteric modulators, on the other hand, bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govnih.gov

While many kinase inhibitors function orthosterically, the development of allosteric modulators is an attractive strategy because allosteric sites are generally less conserved than the highly conserved ATP-binding pocket. imrpress.comresearchgate.net This can lead to greater selectivity and potentially fewer side effects. nih.gov

In the context of indazole derivatives, while many act as ATP-competitive (orthosteric) inhibitors of kinases, the potential for allosteric modulation is an active area of investigation. nih.gov For example, computational analysis has been used to predict potential allosteric binding sites at the interface of CDK2 and cyclin E1 for certain tetrahydroindazole inhibitors. nih.gov The development of allosteric modulators for targets like the M5 muscarinic acetylcholine (B1216132) receptor has involved scaffolds that include the indazole moiety, highlighting the versatility of this chemical structure. nih.gov

Interactions with Other Enzyme Systems and Receptors

The biological activity of N-(1H-indazol-5-yl)butanamide analogs is not limited to protein kinases. Studies have shown their interaction with other important enzyme systems and cellular receptors.

Studies on Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of signaling lipids, and its inhibition is being explored as a therapeutic strategy for conditions like inflammation and pain. mdpi.comnih.gov Several studies have investigated the potential of various chemical scaffolds, including those containing urea (B33335) and amide functionalities, as sEH inhibitors. mdpi.comescholarship.org These functional groups are known to fit well within the catalytic pocket of the hydrolase. mdpi.com While direct studies on this compound itself as an sEH inhibitor are not prominent, the broader class of compounds with similar structural features has shown promise. For instance, various natural and synthetic compounds have been identified as potent sEH inhibitors, with some acting through a non-competitive mechanism, suggesting allosteric binding. nih.govmdpi.comnih.gov

Ligand-Receptor Binding Studies (e.g., 5-HT receptors, Estrogen Receptors)

5-HT Receptors: The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a family of G protein-coupled receptors that are important targets for drugs treating a variety of neurological and psychiatric disorders. nih.govreprocell.com There is a significant challenge in developing ligands that are selective for specific 5-HT receptor subtypes due to the high degree of similarity in their orthosteric binding sites. nih.gov While specific binding data for this compound at 5-HT receptors is not extensively detailed, the indazole scaffold is present in compounds that interact with these receptors. The development of selective agonists and antagonists for subtypes like 5-HT1B and 5-HT1D is an ongoing area of research. nih.gov

Estrogen Receptors: Estrogen receptors (ERs) are another important class of drug targets, particularly in the context of hormone-dependent cancers and contraception. researchgate.netnih.gov In silico docking studies have been used to compare the binding of various compounds to estrogen receptors. For example, the binding of genistein (B1671435) to ERα was compared to a complex involving a compound containing a 1H-indazol-5-yl moiety, suggesting the relevance of this scaffold in the context of ER modulation. researchgate.net

Investigation of Downstream Signal Transduction Pathways Modulated by Indazole-Butanamide Compounds

The binding of this compound analogs to their molecular targets initiates a cascade of downstream signaling events that ultimately determine the cellular response.

The inhibition of kinases like CDK2 directly impacts cell cycle progression. mdpi.com Similarly, inhibiting ROCK can affect pathways involved in cell adhesion, motility, and contraction. google.com For instance, indazole compounds have been investigated as inhibitors of the Wnt signaling pathway, which is crucial in development and is often dysregulated in cancer. google.com

Furthermore, the modulation of receptors like the 5-HT receptors can influence a wide array of signaling pathways. For example, 5-HT1B receptors are coupled to G-proteins and their activation can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, affecting the release of various neurotransmitters. reprocell.com The investigation of these downstream pathways is essential for a complete understanding of the pharmacological effects of indazole-butanamide compounds and for identifying potential therapeutic applications and off-target effects.

Cellular Target Engagement Studies (without in vivo or clinical outcomes)

The direct interaction of a compound with its intended cellular target is a critical factor in its mechanism of action. For analogs of this compound, a variety of cellular target engagement studies have been conducted to confirm their binding to specific proteins within a cellular context. These investigations employ a range of methodologies to provide evidence of target interaction and modulation in living cells.

Indazole Sulfonamides Targeting Mycobacterial KasA

A notable example of cellular target identification and engagement involves an indazole sulfonamide analog, GSK3011724A. Phenotypic screening identified this compound as a potent inhibitor of Mycobacterium tuberculosis. nih.gov To pinpoint its cellular target, researchers utilized whole-genome sequencing of spontaneous resistant mutants, which revealed single-nucleotide polymorphisms in the essential β-ketoacyl synthase A (KasA) gene. nih.gov

Biochemical assays, chemical proteomics, and X-ray crystallography of the KasA-GSK3011724A complex subsequently confirmed that KasA is the direct biological target. nih.gov This integrated approach provided definitive evidence of target engagement at the cellular level, validating KasA as the molecular target of this class of indazole analogs. nih.gov

Indazole-Based Carboxamides as Kinase Inhibitors

The indazole scaffold is a common feature in the design of kinase inhibitors. Cellular target engagement studies have been crucial in validating the intended activity of these compounds.

GSK-3β Inhibition

A series of 1H-indazole-3-carboxamide analogs have been developed as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme in various cellular signaling pathways. nih.gov Optimization of a lead compound led to the identification of an analog, compound 14 , with potent enzymatic and cellular GSK-3β inhibitory activity. nih.gov

Cellular target engagement was demonstrated using a whole-cell tau phosphorylation assay in human embryonic kidney (HEK) cells that express phospho-tau (p-tau). nih.gov Compound 14 was shown to inhibit the phosphorylation of tau in a cellular environment with an IC₅₀ of 3.4 μM, and it did not exhibit signs of toxicity at concentrations up to 30 μM. nih.gov The structure-activity relationship was further elucidated through the high-resolution X-ray crystal structure of a related analog bound to the ATP binding pocket of GSK-3β, which showed key hydrogen bond interactions with the hinge region of the kinase. nih.gov

CompoundTargetCellular AssayCellular IC₅₀Reference
14 (1H-indazole-3-carboxamide analog)GSK-3βHEK cell p-tau phosphorylation3.4 μM nih.gov

Mps1 Kinase Inhibition

In the pursuit of novel cancer therapeutics, indazole-based inhibitors of Monopolar spindle 1 (Mps1) kinase have been designed. acs.org Starting from a pan-kinase inhibitor, researchers developed an indazole lead compound which, through optimization, resulted in analogs with significantly improved potency for Mps1. acs.org The cellular activity of these compounds was confirmed in A549 lung cancer cells, demonstrating their ability to engage the Mps1 target in a cancer cell context. acs.org

Drug-Resistant EGFR Inhibition

Indazole-based compounds have also been optimized as covalent inhibitors of drug-resistant epidermal growth factor receptor (EGFR) mutants, such as EGFR-L858R/T790M, which are prevalent in non-small cell lung cancer. acs.org These inhibitors were designed to covalently modify Cys797 in the EGFR active site. acs.org

Cellular target engagement was confirmed through Western blot analysis, which demonstrated the inhibition of EGFR signaling pathways in cellular models. acs.org The covalent binding to the target protein is a direct and irreversible form of target engagement, and the selectivity of these inhibitors for the mutant form of EGFR highlights their potential for targeted therapy. acs.org

ALK5 Inhibition

A novel series of indazole-based compounds has been identified as potent inhibitors of the ALK5 receptor, a transforming growth factor-β (TGF-β) type I receptor kinase implicated in cancer and fibrotic diseases. nih.gov One such analog, compound 11 (N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine), demonstrated potent inhibitory effects in a cellular assay with an IC₅₀ value of 3.5 ± 0.4 nM. nih.gov This low nanomolar potency in a cellular context indicates strong target engagement and cellular permeability. nih.gov

CompoundTargetCellular Assay IC₅₀Reference
11 (Indazole-imidazole analog)ALK53.5 ± 0.4 nM nih.gov

Methodological Considerations in N 1h Indazol 5 Yl Butanamide Research

In Vitro Assay Development and Optimization for Biological Activity Assessment

The initial assessment of the biological activity of N-(1H-indazol-5-yl)butanamide and related analogs relies on the development and optimization of relevant in vitro assays. These assays are fundamental for determining the compound's effect on specific biological targets, such as enzymes or cells. ontosight.ai The choice of assay is dictated by the therapeutic area of interest, which for indazole derivatives has historically included oncology, infectious diseases, and inflammation. mdpi.commdpi.com

The development process begins with selecting an appropriate assay format. For instance, if this compound is hypothesized to be an anti-cancer agent, researchers might employ cell-based, anti-proliferative assays. rsc.org A common method is the sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content and is used to determine the inhibitory concentration (IC₅₀) of a compound against various cancer cell lines. scispace.comrsc.org Similarly, if the target is a specific enzyme, such as a kinase, biochemical assays are developed to measure the compound's ability to inhibit the enzyme's catalytic activity. nih.gov The output of such assays is typically an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the target's activity. scispace.comnih.gov

Optimization is a critical step to ensure assay sensitivity, specificity, and reproducibility. This includes optimizing parameters such as cell seeding density, incubation times, and the concentration of reagents. For enzyme assays, determining the optimal substrate and enzyme concentrations is crucial for detecting inhibitory activity accurately. The goal is to create an assay window that is large enough to distinguish between active and inactive compounds reliably. In studies of other indazole derivatives, researchers have performed systematic optimization of compound moieties to improve activity against specific targets like pan-Pim kinases. nih.gov This molecular optimization is paralleled by assay optimization to ensure that improvements in potency are accurately measured.

Table 1: Examples of In Vitro Assays for Evaluating Indazole Derivatives This table is illustrative and based on assays used for related indazole compounds.

Assay TypeBiological Target / Cell LineMeasured EndpointExample from Indazole Research
Anti-proliferative AssayHCT116 (Colon Cancer)IC₅₀ (µM)Evaluation of 6-substituted aminoindazoles using the sulforhodamine B method. scispace.comrsc.org
Kinase Inhibition AssayPim-1, Pim-2, Pim-3 KinasesIC₅₀ (nM)Testing of 1H-indazole derivatives as potential pan-Pim kinase inhibitors. nih.gov
Antiparasitic AssayTrypanosoma cruzi epimastigotes% Growth Inhibition / IC₅₀Screening of 5-nitroindazolinones for antichagasic properties. nih.govresearchgate.net
Cellular Potency AssayKMS-12 BM (Multiple Myeloma)IC₅₀ (nM)Assessing the cellular activity of a potent pan-Pim kinase inhibitor. nih.gov

High-Throughput Screening (HTS) of Indazole-Butanamide Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for biological activity. drugbank.com For a scaffold like indazole-butanamide, HTS can be employed in two primary ways: screening a diverse library to identify initial hits or screening a focused library of related compounds to explore structure-activity relationships (SAR).

The process begins with the development of a robust HTS assay, miniaturized to a 384-well or 1536-well plate format. stanford.edu Phenotypic screening, which measures the effect of a compound on cell behavior (e.g., survival or morphology), is a common HTS approach. nih.gov An HTS campaign to find actives against a specific pathogen, for example, would involve treating the pathogen with a library of compounds and using a readout like cell viability to identify "hits." nih.gov

Compound libraries for HTS are sourced from commercial vendors, academic screening centers, or proprietary corporate collections. stanford.edunih.gov These libraries can be broadly categorized as:

Diversity-based libraries: Collections of structurally varied, drug-like molecules designed to cover a wide chemical space. stanford.edu

Focused libraries: Collections designed around a specific biological target class (e.g., kinase inhibitors) or a particular chemical scaffold (e.g., indazole derivatives). stanford.edu

An HTS campaign for this compound might involve screening a large, diverse library to identify initial hits that inhibit a desired phenotype. Subsequently, a focused library of purchased or synthesized indazole-butanamide analogs would be screened to build a preliminary SAR and identify more potent compounds. nih.gov Hit compounds from the primary screen undergo a confirmation process, where they are re-tested, often at multiple concentrations, to generate a dose-response curve and confirm their activity. nih.gov Counter-screens are also essential to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds) or act via non-specific mechanisms. nih.gov

Table 2: Illustrative High-Throughput Screening (HTS) Cascade

StageDescriptionObjectiveExample Criteria
Primary ScreenAssay of a large compound library at a single concentration.Identify initial "hits" with any level of desired activity.&gt;50% inhibition in a primary assay.
Hit ConfirmationRe-testing of primary hits from freshly sourced compound samples.Confirm activity and eliminate false positives from the primary screen.Reproducible activity in the primary assay.
Dose-Response AnalysisTesting confirmed hits across a range of concentrations (e.g., 8-point curve).Determine compound potency (e.g., EC₅₀ or IC₅₀).EC₅₀ ≤ 10 µM. nih.gov
Counter-Screening / SelectivityTesting hits in assays for off-target effects or assay interference.Eliminate non-specific compounds and pan-assay interference compounds (PAINS). nih.govLack of activity in a general cytotoxicity assay (e.g., CC₅₀ > 50 µM). nih.gov

Use of Biochemical Probes and Chemical Biology Tools

Once a compound like this compound demonstrates confirmed activity, a critical next step is to identify its molecular target(s) and elucidate its mechanism of action. This is achieved using a suite of chemical biology tools and the development of biochemical probes. acs.org A chemical probe is a well-characterized small molecule used to study the function of a specific protein. nih.gov

To validate that the observed biological effect of this compound is due to its interaction with a specific target, researchers must employ rigorous experimental designs. Best practices recommend using multiple, structurally distinct (orthogonal) chemical probes for the same target, as well as a structurally matched but biologically inactive control compound. nih.gov For instance, if this compound is found to inhibit a particular enzyme, an ideal validation experiment would show that a different, known inhibitor of that enzyme recapitulates the biological effect, while a synthesized butanamide analog that does not bind the enzyme fails to produce the effect. nih.gov

When the molecular target is unknown, chemical biology provides powerful tools for its identification. These methods include:

Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.

Photoaffinity Labeling: The compound is modified with a photoreactive group (like a diazo group) and a tag (like biotin). researchgate.net When introduced to cells or lysates and exposed to UV light, the probe covalently crosslinks to its binding partners, which can then be isolated and identified. researchgate.net

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the functional state of entire enzyme families directly in native biological systems. It can be used in a competitive format to identify the targets of an unlabeled inhibitor.

Indazole-based molecules have been successfully developed into chemical probes, such as EPZ005687, which targets the EZH2 methyltransferase. researchgate.net The development of a probe based on the this compound scaffold would be a significant step in understanding its precise cellular function.

Table 3: Chemical Biology Tools for Target Identification and Validation

Tool/TechniquePrincipleApplication for this compound Research
Orthogonal Chemical ProbeUsing a structurally different compound that hits the same target to confirm a phenotype. nih.govConfirm that the biological effect is due to modulation of the hypothesized target.
Inactive Control CompoundUsing a structurally similar but biologically inert analog. nih.govDemonstrate that the observed activity is not due to non-specific properties of the chemical scaffold.
Photoaffinity LabelingA tagged, photoreactive version of the compound covalently binds its target upon UV irradiation for later identification. researchgate.netIdentify the direct binding partners (targets) of the compound in a complex biological sample.
Thermal Proteome Profiling (TPP)Measures changes in protein thermal stability upon ligand binding across the proteome.Identify target engagement in living cells without requiring compound modification.

Data Analysis and Statistical Validation in Pre-clinical Research

The credibility of preclinical research findings for this compound hinges on appropriate data analysis and robust statistical validation. All experiments, from initial in vitro assays to more complex studies, must be conducted with sufficient replicates to ensure the reliability of the results. rsc.org

Standard practice in the field dictates that experiments are repeated at least three times. scispace.comrsc.org Data are typically expressed as the mean ± standard deviation (SD) or standard error of the mean (SEM). rsc.org Statistical significance between experimental groups (e.g., compound-treated vs. vehicle control) is determined using appropriate statistical tests. The Student's t-test is commonly used for comparing the means of two groups, while an analysis of variance (ANOVA) is used for comparing more than two groups. rsc.orgnih.gov A p-value of less than 0.05 is generally considered the threshold for statistical significance. rsc.org

For dose-response data, IC₅₀ or EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis. scispace.comrsc.org This provides a quantitative measure of a compound's potency. Beyond basic statistical tests, more complex analytical methods are often employed. For example, chemometric analysis and tools like SARANEA can be used to visualize the structure-activity relationship (SAR) landscape, helping to guide the synthesis of more potent analogs. nih.govresearchgate.net In computational studies, where models are built to predict activity (Quantitative Structure-Property Relationship, QSPR), rigorous internal and external validation of the models is crucial to ensure their predictive power. acs.org

Table 4: Common Data Analysis and Statistical Methods in Preclinical Research

MethodPurposeExample Application in Indazole Research
ReplicatesEnsure the reproducibility and reliability of the experimental results.Performing each assay in triplicate and repeating the entire experiment at least three times. rsc.org
Nonlinear RegressionCalculate potency values (IC₅₀/EC₅₀) from dose-response data.Determining the IC₅₀ of this compound in a cancer cell proliferation assay. scispace.com
Student's t-testDetermine if there is a statistically significant difference between the means of two groups.Comparing tumor volume in mice treated with an indazole derivative versus a vehicle control group. nih.gov
Analysis of Variance (ANOVA)Determine if there are statistically significant differences between the means of three or more groups.Comparing the effects of multiple concentrations of a compound on a biological readout.
Chemometric AnalysisExplore and visualize structure-activity relationship (SAR) data.Using software to understand how chemical substitutions on the indazole ring affect biological activity. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for N 1h Indazol 5 Yl Butanamide Chemistry and Biology

The exploration of N-(1H-indazol-5-yl)butanamide and its derivatives continues to be a fertile ground for discovery in medicinal chemistry and chemical biology. The inherent versatility of the indazole scaffold, coupled with the modifiable butanamide side chain, presents numerous opportunities for future research. The following sections outline key areas of investigation that are poised to shape the future understanding and application of this important class of compounds.

Q & A

Q. What are the common synthetic routes for N-(1H-indazol-5-yl)butanamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between 5-aminoindazole and butanoyl chloride or activated esters. For derivatives, substituents are introduced via nucleophilic substitution (e.g., sulfonylation with aryl sulfonyl chlorides) or palladium-catalyzed cross-coupling. Characterization relies on 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and purity . Crystallization for XRD analysis (e.g., using SHELX software) is critical for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1\text{H} NMR identifies proton environments (e.g., indazole NH at δ ~10–12 ppm, amide protons at δ ~8–9 ppm). 13C^{13}\text{C} NMR confirms carbonyl (C=O) and aromatic carbons .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks. Data collection via Bruker diffractometers and refinement with SHELXL ensure accuracy .
  • FTIR : Validates amide C=O stretches (~1650–1700 cm1^{-1}) and indazole ring vibrations .

Q. How is single-crystal X-ray diffraction applied to determine the structure of this compound derivatives?

  • Methodological Answer : Crystals are grown via slow evaporation. Data collection uses MoKα radiation (λ = 0.71073 Å) on Bruker APEX diffractometers. Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-97 (R-factor < 0.05) . WinGX integrates data processing (SAINT) and visualization (ORTEP) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for indazole-based butanamide derivatives?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., kinase inhibition vs. cell proliferation) to confirm target engagement.
  • Structural Analog Analysis : Compare substituent effects (e.g., sulfonamide vs. pyrimidine groups) using SAR studies .
  • Purity Checks : Quantify impurities via HPLC-MS; recrystallize compounds to >95% purity .

Q. What computational strategies predict the binding affinity of this compound derivatives with kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TTK or ALK5 kinases. Focus on hydrogen bonds (e.g., indazole NH with kinase hinge regions) .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Validate with in vitro IC50_{50} assays .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives in drug development?

  • Methodological Answer :
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonamides or pyridines) to improve aqueous solubility .
  • Metabolic Stability : Deuteration (e.g., methyl-d3_3 groups) reduces CYP450-mediated degradation .
  • Prodrug Approaches : Esterify the amide group for improved membrane permeability, with enzymatic cleavage in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.